4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
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Overview
Description
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a chemical compound with a unique structure that includes a dioxo-indene core and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of 4-methylindan-1-one with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets. The carbonitrile group can act as a nucleophile, participating in various biochemical reactions. The dioxo-indene core provides structural stability and can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methylindan: A precursor in the synthesis of 4-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile.
4-Methyl-2,3-dihydro-1H-indene: A structurally similar compound with different functional groups.
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: Lacks the methyl group but shares the core structure.
Uniqueness
This compound is unique due to the presence of both the dioxo-indene core and the carbonitrile group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
58138-35-5 |
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Molecular Formula |
C11H7NO2 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-6-3-2-4-7-9(6)11(14)8(5-12)10(7)13/h2-4,8H,1H3 |
InChI Key |
FTVBRKPJLINXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(C2=O)C#N |
Origin of Product |
United States |
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